N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-10-9-14(20-17(21)13-7-4-8-23-13)19-16-11-5-2-3-6-12(11)24-18(22)15(10)16/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRORPCICSKFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits diverse pharmacological properties, making it a candidate for drug development. Key applications include:
- Antibacterial Activity : Studies have shown that N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide can inhibit bacterial growth by interacting with specific enzymes involved in bacterial metabolism. This property positions it as a potential lead compound for developing new antibacterial agents.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes it a promising candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Its unique structure allows for targeted action against specific cancer types.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can participate in nucleophilic or electrophilic substitution reactions, facilitating the synthesis of more complex heterocyclic compounds . Its reactivity allows chemists to develop novel derivatives with enhanced biological activities.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Development of New Materials : This compound can be utilized in creating new polymers or coatings due to its stability and reactivity. Its incorporation into materials may enhance their mechanical properties and resistance to environmental degradation.
Case Studies
Several studies have highlighted the potential applications of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin–2–yl)furan–2–carboxamide:
- Anticancer Study : A recent study demonstrated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell growth compared to standard chemotherapy agents. The mechanism involved apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Research : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokines in human cell models, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:
Key Observations:
Nitrofuran Derivatives (): Both Compounds 2 and 3 contain a 5-nitro group on the furan ring, which is absent in the target compound. The target compound lacks nitro substituents, which may reduce oxidative stress-related toxicity but could also diminish antifungal potency compared to nitrofurans.
Patent Compound (): The pyrrolo[1,2-b]pyridazine core in the patent compound is structurally distinct from the chromenopyridine system. However, both share carboxamide functional groups, which are critical for hydrogen-bonding interactions in kinase inhibition . The trifluoromethyl and morpholine-ethoxy groups in the patent compound enhance lipophilicity and metabolic stability, features absent in the target compound.
Pharmacological and Toxicological Considerations
- Antifungal Activity: Nitrofuran derivatives (Compounds 2 and 3) exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus. Their mechanism likely involves nitro-reductase activation, generating reactive intermediates that damage fungal DNA .
- Kinase Inhibition: The patent compound’s pyrrolo[1,2-b]pyridazine scaffold is optimized for kinase inhibition (e.g., JAK/STAT pathways). The chromenopyridine core in the target compound may similarly target kinases but with differing selectivity due to its planar aromatic system.
Physicochemical Properties
| Property | Target Compound | Compound 2 (Nitrofuran) | Patent Compound |
|---|---|---|---|
| Molecular Weight | ~350–370 g/mol (estimated) | 316.3 g/mol | ~600 g/mol (estimated) |
| LogP (Lipophilicity) | Moderate (furan + chromenopyridine) | High (nitro group) | High (trifluoromethyl, morpholine) |
| Hydrogen-Bond Acceptors | 5 | 6 | 10+ |
Implications:
- The target compound’s moderate lipophilicity may favor blood-brain barrier penetration compared to the highly lipophilic patent compound.
- The absence of nitro groups in the target compound could improve solubility over nitrofurans, which often exhibit poor aqueous solubility.
Biological Activity
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 320.304 g/mol. The compound features a unique combination of chromene and pyridine moieties, which are believed to enhance its biological efficacy compared to similar compounds .
Synthesis Methods:
The compound can be synthesized through multi-component reactions involving 4-oxo-4H-chromene derivatives and various amines under catalyst-free conditions. Typical reaction conditions include the use of an ethanol-water mixture at elevated temperatures (around 80°C) for optimal yield .
This compound exhibits its biological activity through interaction with specific molecular targets. It is believed to modulate the activity of enzymes involved in inflammation and cancer cell proliferation. For instance, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures to this compound. Research indicates that these compounds exhibit significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
In vitro studies demonstrated that derivatives of chromeno[3,2-c]pyridines showed potent activity against cancer cell lines with IC50 values ranging from 0.5 to 10 µM, indicating their effectiveness in targeting cancer cells while sparing normal cells .
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison Table: Biological Activities
| Compound | Activity Type | IC50 Value | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 0.5 - 10 µM | Induction of apoptosis |
| Similar Chromene Derivative | Antimicrobial | Varies by strain | Disruption of cell membranes |
Q & A
Q. What synthetic methodologies are commonly employed for N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Chromenopyridine Core Formation : Cyclocondensation of substituted pyridines with ketones or aldehydes under acidic or basic conditions to form the chromeno[4,3-b]pyridinone scaffold .
- Amide Coupling : Reaction of the chromenopyridine intermediate with furan-2-carboxylic acid derivatives (e.g., acid chlorides) using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .
- Purification : Column chromatography (silica gel, eluents: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally and analytically?
- Spectroscopy :
- 1H/13C NMR : Peaks for the furan ring (δ 6.5–7.5 ppm for protons, 110–150 ppm for carbons) and chromenopyridine system (e.g., carbonyl at ~δ 165–175 ppm in 13C NMR) .
- HRMS : Molecular ion [M+H]+ matched to C₁₈H₁₂N₂O₄ (calc. 320.0797) .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, NOESY can confirm spatial proximity of substituents .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate tautomeric forms or regiochemistry .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Functional Group Modulation :
- Replace the furan ring with thiophene or pyrrole to assess electronic effects on target binding .
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the chromenopyridine core to enhance metabolic stability .
- In Silico Screening : Docking studies (AutoDock Vina, Schrödinger) against kinases or GPCRs to predict binding modes and guide synthetic modifications .
Q. What mechanistic insights are critical for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
